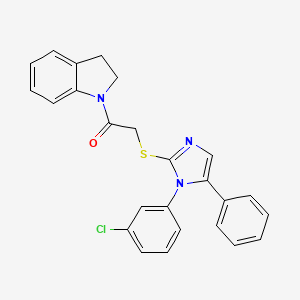

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

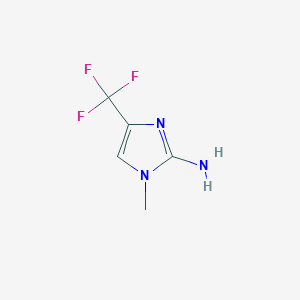

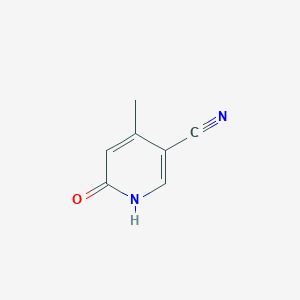

The compound contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity . It also contains an oxalamide group, which is a type of amide, a common functional group in organic chemistry. The phenylsulfonyl group is a type of sulfonyl group attached to a phenyl ring, which is a common structure in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the aromatic indole and phenyl rings, the oxalamide group, and the sulfonyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The indole and phenyl rings might undergo electrophilic aromatic substitution reactions, while the oxalamide and sulfonyl groups might participate in various addition and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Scientific Research Applications

Chemical Synthesis and Reactivity

One research area focuses on the synthesis and reactivity of compounds with similar functional groups or structural motifs. For example, studies on sulfonamide and tertiary amine nucleophiles in Pd(II)-catalyzed diaminations of alkynes lead to the formation of complex heterocyclic structures, including tetracyclic indolobenzothiazine S,S-dioxides, showcasing innovative methods for constructing novel indole-containing scaffolds (Ha et al., 2015). Similarly, the development of new synthetic routes for 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion highlights the potential for creating sulfonyl-containing indole derivatives, which may offer unique chemical and physical properties (Liu et al., 2017).

Biological Activities

Research into the biological activities of indole and sulfonyl compounds uncovers potential therapeutic and pharmacological applications. Studies on novel N1-phenylsulfonyl indole derivatives as potent and selective 5-HT6R ligands indicate their potential in treating cognitive disorders, highlighting the importance of structural modification on biological activity (Nirogi et al., 2016). This underscores the relevance of investigating compounds like "N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" in the context of drug discovery and development.

Material Science Applications

In material science, the unique properties of sulfonyl and indole derivatives can be leveraged in the design of new materials with specialized functions. For instance, the synthesis and study of photochromic [1,3]oxazines, incorporating sulfonyl and indole groups, reveal their potential in developing responsive materials with applications in optical storage and photonic devices (Deniz et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c28-22(24-12-11-17-15-25-20-10-5-4-9-19(17)20)23(29)26-16-21-27(13-6-14-32-21)33(30,31)18-7-2-1-3-8-18/h1-5,7-10,15,21,25H,6,11-14,16H2,(H,24,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHRAYBDRZJKMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)

![(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2919700.png)